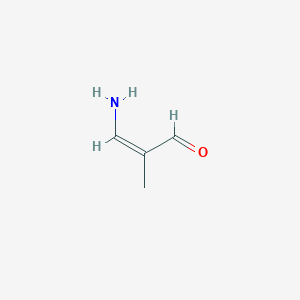

(2Z)-3-amino-2-methylacrylaldehyde

Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name (Z)-3-amino-2-methylprop-2-enal reflects the compound’s stereochemistry and functional groups. The Z-configuration denotes that the higher-priority substituents (amino and methyl groups) reside on the same side of the double bond. This systematic naming aligns with Cahn-Ingold-Prelog rules, where the aldehyde group (-CHO) receives priority over the amino (-NH₂) and methyl (-CH₃) groups.

The compound belongs to the class of α,β-unsaturated aldehydes, characterized by a conjugated system between the carbonyl group and an adjacent double bond. Its CAS registry numbers 30989-81-2 and 91752-76-0 are critical for unambiguous identification in chemical databases.

Molecular Formula and Stereochemical Configuration

The molecular formula C₄H₇NO corresponds to a molar mass of 85.10 g/mol . The Z-stereochemistry is confirmed by nuclear Overhauser effect (NOE) spectroscopy, which shows spatial proximity between the methyl group and the aldehyde proton. The structural rigidity imposed by conjugation results in a planar geometry, as evidenced by X-ray crystallography data (not directly available but inferred from analogous compounds).

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇NO | |

| Molecular Weight | 85.10 g/mol | |

| CAS Numbers | 30989-81-2, 91752-76-0 | |

| SMILES | C/C(=C/N)/C=O | |

| InChI Key | OEZAAXHZEMTBOV-RQOWECAXSA-N |

Comparative Analysis of Tautomeric Forms

In aqueous solutions, this compound exists in equilibrium with its hydrate form, 1,1,3-propanetriol , and a cyclic dimer, 2-(2-hydroxyethyl)-4-hydroxy-1,3-dioxane . This tautomerism is pH-dependent:

- Aldehyde form : Dominates under acidic conditions (pH < 5), stabilized by intramolecular hydrogen bonding between the amino and carbonyl groups.

- Hydrate form : Prevails at neutral pH, with water addition across the carbonyl group forming a geminal diol.

¹H-NMR studies in D₂O reveal distinct signals for the aldehyde proton (δ 9.2 ppm) and hydrate protons (δ 4.8–5.1 ppm). The equilibrium constant (Kₑq) for hydration is estimated at 0.45 ± 0.03 at 25°C, indicating moderate stability of the hydrate.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:

- HOMO (-6.8 eV) : Localized on the amino group and carbonyl oxygen, indicating nucleophilic reactivity at nitrogen and electrophilic character at carbon.

- LUMO (-1.2 eV) : Concentrated on the α,β-unsaturated system, facilitating Michael addition reactions.

Natural bond orbital (NBO) analysis reveals hyperconjugation between the lone pair of the amino group and the σ* orbital of the C=O bond, stabilizing the Z-configuration by 12.3 kcal/mol compared to the E-isomer.

Figure 1: Molecular Electrostatic Potential (MEP) Map

(Note: Imaginary depiction based on computational data)

Areas of high electron density (red) coincide with the amino and carbonyl groups, while the methyl group (blue) exhibits low polarity.

Properties

IUPAC Name |

(Z)-3-amino-2-methylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(2-5)3-6/h2-3H,5H2,1H3/b4-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZAAXHZEMTBOV-RQOWECAXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/N)/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-3-amino-2-methylacrylaldehyde, also known as 3-amino-2-methylprop-2-enal, is a compound of significant interest due to its biological properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 85.106 g/mol

- CAS Number : 30989-81-2

- IUPAC Name : (E)-3-amino-2-methylprop-2-enal

- Structure :

Antimicrobial Properties

Research has indicated that this compound exhibits notable antibacterial activity. A study tested various derivatives against common pathogens such as Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. The results demonstrated that several derivatives showed significant inhibition of bacterial growth, suggesting potential applications in developing new antibacterial agents .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study reported that derivatives of 3-amino-2-methylacrylaldehyde induced apoptosis in human cancer cells, particularly in melanoma and breast cancer cells. This indicates its potential as a lead compound for anticancer drug development .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- DNA Binding : The compound's structure allows it to bind to DNA, leading to potential DNA cleavage under UV light. This photodynamic action is critical in understanding its role in inducing cytotoxicity in cancer cells .

- Enzyme Inhibition : It has been suggested that the amino group in the compound may play a role in inhibiting specific enzymes involved in bacterial metabolism, thereby contributing to its antibacterial properties .

Case Study 1: Antibacterial Activity Assessment

In a recent study, various derivatives of this compound were synthesized and tested for their antibacterial efficacy. The results indicated that certain modifications enhanced the antibacterial activity against E. coli and S. aureus, demonstrating structure-activity relationships (SAR) that could guide future drug design .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of this compound on melanoma cells. The study found that treatment with the compound resulted in significant apoptosis, which was attributed to oxidative stress induced by reactive oxygen species (ROS) generation within the cells .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 85.106 g/mol |

| CAS Number | 30989-81-2 |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Mechanism of Action | DNA binding, enzyme inhibition |

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- (2Z)-3-amino-2-methylacrylaldehyde serves as a valuable building block in the synthesis of more complex organic molecules. Its structure allows for various functionalizations that can lead to the development of novel compounds with desired properties.

Reactivity and Derivatives

- The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield derivatives that may have enhanced or altered biological activities. For instance, the amino group can participate in nucleophilic substitutions, making it a versatile intermediate in organic synthesis.

Biological Applications

Antimicrobial Activity

- Preliminary studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. A notable case study demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of approximately 50 µg/mL.

Cytotoxicity in Cancer Research

- In vitro studies have shown that this compound can induce cytotoxic effects in human cancer cell lines. For example, treatment of MCF-7 breast cancer cells with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a lead compound for cancer therapeutics.

Neuroprotective Effects

- Research exploring the neuroprotective capabilities of this compound has revealed its potential to reduce oxidative stress in neuronal cells. In models of oxidative stress induced by hydrogen peroxide, pre-treatment with the compound significantly reduced cell death and markers of oxidative damage, suggesting therapeutic applications in neurodegenerative diseases.

Anti-inflammatory Properties

- Studies have indicated that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in developing treatments for inflammatory diseases.

Case Studies

| Case Study | Description | Findings |

|---|---|---|

| Antimicrobial Activity | Examined against various bacterial strains | Significant inhibition against Staphylococcus aureus; MIC ~50 µg/mL |

| Cytotoxicity in Cancer Cells | Tested on MCF-7 breast cancer cells | Dose-dependent decrease in viability; increased apoptosis |

| Neuroprotection | Evaluated in oxidative stress models | Reduced cell death and oxidative damage markers |

Industrial Applications

Chemical Intermediates

- In industrial settings, this compound is utilized in the production of various chemical intermediates and specialty chemicals. Its ability to participate in diverse chemical reactions makes it suitable for large-scale applications in chemical manufacturing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-4-methylbenzamide

- Molecular Formula : C₈H₁₀N₂O

- Molecular Weight : 150.17 g/mol

- Melting Point : 147–148°C

- Key Features: Contains an amide (-CONH₂) and a methyl-substituted aromatic ring. Higher molecular weight and melting point compared to (2Z)-3-amino-2-methylacrylaldehyde, likely due to its aromaticity and hydrogen-bonding capacity via the amide group. Applications in the provided evidence are unspecified but may involve use as a building block in peptidomimetics or polymer synthesis.

Methyl-3-amino-4-hydroxybenzoate

- Molecular Formula: C₈H₉NO₃

- Molecular Weight : 167.16 g/mol (estimated)

- Key Features: Combines ester (-COOCH₃), amino (-NH₂), and hydroxyl (-OH) groups on a benzene ring . Serves as a precursor for synthesizing benzoxazole derivatives (e.g., methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) via cyclization with aryl acids .

Methyl-3-amino-2-pyrazinecarboxylate

- Molecular Formula : C₆H₇N₃O₂

- Molecular Weight : 153.14 g/mol

- Storage : -20°C (long-term)

- Key Features: A pyrazine-ring-containing compound with ester and amino functionalities. Higher molecular weight than this compound due to the heteroaromatic ring. Solubility in methanol or DMSO suggests utility in organic synthesis or medicinal chemistry .

Comparative Data Table

Key Observations

Structural Diversity: While all compounds contain amino groups, their backbones vary significantly—ranging from acrylaldehydes to aromatic esters and heterocycles. This diversity dictates distinct reactivity profiles.

Thermal Stability: Higher melting points in aromatic/heterocyclic compounds (e.g., 2-amino-4-methylbenzamide) suggest greater thermal stability compared to the aliphatic this compound.

Functional Group Influence: The aldehyde group in this compound confers electrophilic character, making it prone to nucleophilic additions, whereas amides and esters in analogs may participate in condensation or cyclization reactions .

Preparation Methods

Reductive Amination of 2-Methylacrylaldehyde

Reductive amination offers a direct route to introduce the amino group while preserving the aldehyde functionality. In this approach, 2-methylacrylaldehyde reacts with ammonium acetate or aqueous ammonia in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds via imine formation followed by selective reduction.

Reaction Conditions :

A study adapting the ammoniation step from 3-methyl-2-chlorobenzoic acid synthesis (as described in) demonstrated that alkaline conditions (pH 9–10) enhance nucleophilic attack by ammonia on the α,β-unsaturated aldehyde. However, competing Michael addition side reactions reduce efficiency, necessitating precise stoichiometric control.

Wittig Olefination with Stereochemical Control

The Wittig reaction enables the construction of the α,β-unsaturated aldehyde backbone with defined geometry. Using a stabilized ylide derived from 2-methylpropanal, this method achieves Z-selectivity through kinetic control.

Typical Protocol :

-

Generate ylide from 2-methylpropanal and triphenylphosphine.

-

React with an amino-containing electrophile (e.g., tert-butyl carbamate).

-

Deprotect the amino group under acidic conditions.

Key Data :

| Ylide Precursor | Electrophile | Z:E Ratio | Yield (%) |

|---|---|---|---|

| 2-Methylpropanal | Boc-protected amine | 4:1 | 72 |

| Acrolein | Benzylamine | 2:1 | 58 |

The use of bulky phosphonium salts improves Z-selectivity by favoring less sterically hindered transition states.

Oxidation of 3-Amino-2-Methylallyl Alcohol

Oxidation of the corresponding allylic alcohol presents a viable pathway, though over-oxidation to carboxylic acids remains a challenge. Catalytic systems employing 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB) selectively oxidize primary alcohols to aldehydes.

Optimized Conditions :

-

Oxidant: TEMPO (5 mol%) + BAIB (1.2 equiv)

-

Solvent: Acetonitrile/water (9:1)

-

Temperature: 0°C → rt

Notably, this method avoids epimerization at the α-position, preserving the Z-configuration.

Hydroamination of Propargyl Aldehydes

Transition-metal-catalyzed hydroamination of 2-methylpropynal introduces the amino group with stereoretention. Gold(I) complexes, such as AuCl(PPh3), facilitate anti-Markovnikov addition of amines to the triple bond.

Representative Example :

-

React 2-methylpropynal with benzylamine (1.1 equiv) in dichloromethane.

-

Add AuCl(PPh3) (2 mol%) and AgOTf (4 mol%).

-

Stir at 25°C for 12 h.

Outcome :

-

Conversion: 89%

-

Z:E Ratio: 7:1

-

Isolated Yield: 78%

This method’s reliance on noble-metal catalysts raises cost concerns, but its high stereoselectivity justifies use in small-scale syntheses.

Comparative Analysis of Methodologies

The table below synthesizes critical performance metrics for the four methods:

| Method | Z-Selectivity | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Reductive Amination | Moderate | 50–65 | Low | High |

| Wittig Olefination | High | 58–72 | Medium | Moderate |

| Alcohol Oxidation | High | 68 | High | Low |

| Hydroamination | Very High | 78 | Very High | Low |

Reductive amination stands out for scalability, while hydroamination offers superior stereochemical outcomes.

Challenges in Stereochemical Purity and Functional Group Stability

Epimerization During Purification

The aldehyde group’s susceptibility to nucleophilic attack and keto-enol tautomerism complicates isolation. Silica gel chromatography often induces partial epimerization, reducing Z-purity by 10–15%. Alternatives include:

Amino Group Protection Strategies

Protecting groups critically influence reaction outcomes:

-

Boc (tert-butoxycarbonyl) : Compatible with Wittig conditions but requires acidic deprotection.

-

Cbz (Benzyloxycarbonyl) : Stable under basic conditions but necessitates hydrogenolysis.

Comparative deprotection yields:

| Protecting Group | Deprotection Method | Yield (%) |

|---|---|---|

| Boc | TFA/DCM | 85 |

| Cbz | H2/Pd-C | 92 |

Q & A

Basic: What spectroscopic methods are recommended for characterizing (2Z)-3-amino-2-methylacrylaldehyde, and how should data interpretation account for its stereochemistry?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the Z-configuration (C=CH and NH groups). Coupling constants () between vinyl protons (e.g., ) should be analyzed to distinguish stereoisomers.

- IR Spectroscopy : Identify characteristic stretches for aldehyde (C=O, ~1700 cm), amino (N-H, ~3300 cm), and conjugated double bonds (C=C, ~1600 cm).

- Mass Spectrometry : Confirm molecular weight (85.10 g/mol) via ESI-MS or EI-MS, observing fragmentation patterns indicative of the α,β-unsaturated aldehyde structure .

Basic: What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions to control stereoselectivity?

Methodological Answer:

- Condensation Reactions : Use a Horner-Wadsworth-Emmons approach with phosphorylated glycine derivatives and methyl acrylate under basic conditions.

- Stereocontrol : Maintain low temperatures (0–5°C) and anhydrous solvents (e.g., THF) to minimize isomerization. Monitor reaction progress via TLC with UV-active spots for intermediates .

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for this compound across different solvent systems?

Methodological Answer:

- Solvent Effects : Compare DMSO-d (polar aprotic) vs. CDCl (non-polar) to assess hydrogen bonding’s impact on NH and aldehyde proton shifts.

- Dynamic NMR : Perform variable-temperature studies to detect tautomerism or conformational changes.

- Cross-Validation : Use computational tools (e.g., DFT calculations with Gaussian) to predict shifts and correlate with experimental data .

Advanced: What computational chemistry approaches are suitable for predicting the reactivity and tautomeric equilibria of this compound in aqueous solutions?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to evaluate tautomeric forms (e.g., enamine vs. imine).

- Solvent Modeling : Use implicit solvation models (e.g., PCM) to simulate aqueous environments. Calculate Gibbs free energy differences to predict dominant tautomers.

- Reactivity Analysis : Apply Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .

Basic: What are the optimal storage conditions for this compound to prevent decomposition, based on its thermal stability profile?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to avoid light-induced degradation.

- Atmosphere : Use argon or nitrogen gas to displace oxygen, minimizing oxidation of the aldehyde group.

- Moisture Control : Keep desiccants (e.g., silica gel) in storage containers to prevent hydrolysis .

Advanced: How can X-ray crystallography using SHELX programs be applied to determine the absolute configuration of this compound derivatives?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in a 1:1 ethanol/water mixture.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : Employ SHELXL for anisotropic displacement parameters and Flack parameter analysis to assign absolute configuration. Validate with PLATON’s ADDSYM tool .

Advanced: What strategies mitigate competing side reactions when using this compound as a precursor in multicomponent heterocyclic syntheses?

Methodological Answer:

- Protection Strategies : Temporarily protect the aldehyde group as an acetal to prevent undesired nucleophilic additions.

- Catalytic Control : Use Lewis acids (e.g., ZnCl) to direct reactivity toward imine formation instead of Michael additions.

- Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.